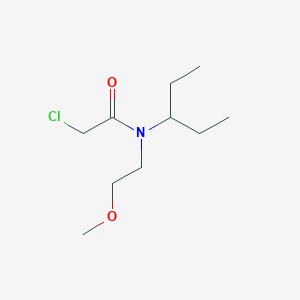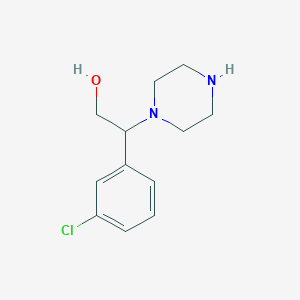
Methyl 3-(4-cyano-3-fluorophenyl)benzoate
Descripción general
Descripción
“Methyl 3-(4-cyano-3-fluorophenyl)benzoate” is a chemical compound with the CAS Number: 1381944-52-0 . Its molecular weight is 255.25 and its IUPAC name is methyl 4’-cyano-3’-fluoro [1,1’-biphenyl]-3-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-cyano-3-fluorophenyl)benzoate” is 1S/C15H10FNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Organic Optoelectronic Devices
Biphenyl derivatives are known to be used in photoelectric devices such as OLEDs (Organic Light Emitting Diodes), OLETs (Organic Light Emitting Transistors), and various types of organic lasers . The cyano and fluorophenyl groups in the compound could potentially enhance the electronic properties required for these applications.
Pharmaceutical Research
Biphenyl structures are significant in pharmaceuticals, serving as core structures in a wide range of drugs . The specific substituents on the biphenyl ring, such as cyano and fluorophenyl, may influence biological activity and could be explored for drug development.
Agricultural Products
Some biphenyl derivatives are used in agricultural products . The compound could be investigated for its potential use in plant protection or growth regulation due to its unique structure.
Fluorescent Materials
Biphenyl derivatives can be components of fluorescent layers in OLEDs . The compound’s structure may allow it to serve as a fluorescent material with specific emission properties.
Liquid Crystal Building Blocks
Biphenyl derivatives are building blocks for basic liquid crystals . The compound’s rigid structure and substituents might make it suitable for creating new types of liquid crystal materials.
PD-1/PD-L1 Inhibitors
Recent research has shown that biphenyl derivatives can act as small-molecule inhibitors of PD-1/PD-L1, which are important targets in cancer immunotherapy . The compound could be explored for its potential as an inhibitor due to its structural features.
Mecanismo De Acción
Methyl 3-(4-cyano-3-fluorophenyl)benzoate, also known as Methyl 4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-carboxylate, is a compound with the molecular formula C15H10FNO2 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Propiedades
IUPAC Name |
methyl 3-(4-cyano-3-fluorophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFWBUAHBPUYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743044 | |
| Record name | Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1381944-52-0 | |
| Record name | Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)







![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
